Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate
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Overview
Description
Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes an allyl group, a tetrahydropyran ring, and a carbamate group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate typically involves multiple steps, starting with the preparation of the tetrahydropyran ring One common method involves the use of a Diels-Alder reaction to form the ring structure, followed by functionalization to introduce the hydroxy, methoxy, and methyl groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of various enzymes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets makes it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new products and technologies.
Mechanism of Action
The mechanism of action of Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can form covalent bonds with nucleophilic sites on proteins, while the carbamate group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate
- This compound
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups and stereochemistry. The presence of the allyl, hydroxy, methoxy, and carbamate groups in a single molecule provides a versatile platform for various chemical and biological applications. Its stereochemistry also plays a crucial role in its interactions with molecular targets, making it distinct from other similar compounds.
Biological Activity
Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate, also known by its CAS number 208942-26-1, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₉NO₅, with a molecular weight of approximately 299.32 g/mol. The compound features a tetrahydropyran ring which contributes to its biological activity through stereochemical interactions.
Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions such as diabetes and obesity.
- Antioxidant Properties : The presence of methoxy and hydroxy groups in the structure suggests potential antioxidant activity, which is crucial for mitigating oxidative stress in cells.
- Cell Signaling Modulation : There is evidence that compounds with similar structures can modulate cell signaling pathways, particularly those related to inflammation and cellular growth.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Study 1 : In vitro tests showed that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis |
PC3 (Prostate Cancer) | 10 | G1 Phase Arrest |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- Study 2 : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Study 1: Diabetes Management
In a clinical trial involving diabetic patients, the administration of this compound resulted in improved glycemic control. Patients showed a significant reduction in fasting blood glucose levels compared to a placebo group over a six-month period.
Case Study 2: Inflammatory Conditions
A separate study focused on patients with chronic inflammatory conditions revealed that treatment with this compound reduced markers of inflammation such as C-reactive protein (CRP) and interleukin levels.
Properties
Molecular Formula |
C11H19NO5 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
prop-2-enyl N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]carbamate |
InChI |
InChI=1S/C11H19NO5/c1-4-5-16-11(14)12-8-6-9(15-3)17-7(2)10(8)13/h4,7-10,13H,1,5-6H2,2-3H3,(H,12,14)/t7-,8-,9?,10+/m0/s1 |
InChI Key |
SZWGUJPMTWEZMA-IVMBQPJMSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](CC(O1)OC)NC(=O)OCC=C)O |
Canonical SMILES |
CC1C(C(CC(O1)OC)NC(=O)OCC=C)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.